3(2H)-Pyridazinone, 4-butyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride
Description
This compound is a pyridazinone derivative characterized by a 4-butyl group, a 2-(2-morpholinoethyl) chain, and a 6-phenyl substituent, formulated as a hydrochloride salt. The structural features of this compound suggest modifications aimed at optimizing solubility (via the morpholinoethyl group and hydrochloride salt) and lipophilicity (via the butyl and phenyl groups), which are critical for bioavailability and target engagement .
Properties
CAS No. |
33048-42-9 |
|---|---|
Molecular Formula |
C20H28ClN3O2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-butyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C20H27N3O2.ClH/c1-2-3-7-18-16-19(17-8-5-4-6-9-17)21-23(20(18)24)11-10-22-12-14-25-15-13-22;/h4-6,8-9,16H,2-3,7,10-15H2,1H3;1H |
InChI Key |
NYURJUZUJHJDDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathway
The synthesis of pyridazinone derivatives typically involves cyclization reactions and functional group modifications. Below are the key steps involved in preparing the target compound:
Formation of Pyridazinone Core
The pyridazinone core is synthesized via cyclization of hydrazine derivatives with dicarbonyl compounds such as succinic anhydride or maleic anhydride. For example:Substitution Reactions
The introduction of functional groups such as butyl, phenyl, and morpholinoethyl is achieved through alkylation or acylation reactions:Hydrochloride Formation
The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid in ethanol or water.
Detailed Reaction Steps
Step 1: Cyclization
Cyclization is initiated by reacting hydrazine hydrate with a dicarbonyl precursor:
- Reagents: Hydrazine hydrate (55%), 4-oxobutanoic acid.
- Conditions: Reflux in ethanol for 4 hours.
- Outcome: Formation of pyridazinone intermediates with yields ranging from 58% to 76%.
Step 2: Alkylation
The alkylation process introduces the butyl group:
- Reagents: Dibromoalkanes (e.g., 1-bromobutane), potassium carbonate.
- Conditions: Reflux in acetone for 6–8 hours.
- Outcome: Formation of alkylated pyridazinones with yields of approximately 61.7%.
Step 3: Morpholinoethyl Substitution
Morpholine substitution is achieved through nucleophilic substitution:
- Reagents: Morpholine, potassium carbonate.
- Conditions: Reflux in acetonitrile for 6–8 hours.
- Outcome: High yields (89.8%) of morpholinopropoxy derivatives.
Step 4: Hydrochloride Salt Formation
The final product is converted to its hydrochloride form:
- Reagents: Hydrochloric acid (aqueous or ethanolic).
- Conditions: Stirring at room temperature.
- Outcome: Formation of stable hydrochloride salts suitable for characterization and storage.
Reaction Data Table
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate, dicarbonyl compound | Reflux in ethanol (4 h) | 58–76 |
| 2 | Alkylation | Dibromoalkanes, K₂CO₃ | Reflux in acetone (6–8 h) | ~61.7 |
| 3 | Morpholinoethyl Substitution | Morpholine, K₂CO₃ | Reflux in acetonitrile (6–8 h) | ~89.8 |
| 4 | Hydrochloride Salt Formation | HCl | Stirring at room temp | High |
Analytical Characterization
The synthesized compound is characterized using techniques such as:
- NMR Spectroscopy: Proton and carbon spectra confirm structural integrity and substitution patterns.
- Mass Spectrometry: High-resolution mass data validate molecular weight consistency.
- Melting Point Analysis: Ensures purity and consistency across batches.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4-butyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyridazinones exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3(2H)-pyridazinone can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer biology .
Antimicrobial Properties
Pyridazinone derivatives have also been explored for their antimicrobial activities. They demonstrate effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic processes underpins its antimicrobial action .
Neuropharmacology
In neuropharmacology, pyridazinones are investigated for their neuroprotective effects. They may play a role in modulating neurotransmitter systems and protecting neurons from oxidative stress and excitotoxicity. This property makes them candidates for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Effects
The anti-inflammatory potential of 3(2H)-pyridazinone has been documented in various studies. The compound can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. This suggests its utility in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Clinical Trials on Anticancer Efficacy
A notable clinical trial investigated the efficacy of a pyridazinone derivative in patients with advanced solid tumors. The study reported a partial response in several patients, indicating the compound's potential as a novel anticancer agent. The trial also highlighted manageable side effects, paving the way for further development .
Neuroprotective Studies
In preclinical models of neurodegeneration, 3(2H)-pyridazinone demonstrated significant neuroprotective effects against oxidative stress-induced cell death. These findings were supported by assays measuring mitochondrial function and apoptosis markers, suggesting that this compound could be further explored for therapeutic use in neurodegenerative disorders .
Comparative Data Table
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of PI3K/Akt/mTOR pathways | Partial responses in solid tumor trials |
| Antimicrobial | Disruption of cell wall synthesis | Effective against antibiotic-resistant strains |
| Neuropharmacology | Modulation of neurotransmitter systems | Neuroprotection in oxidative stress models |
| Anti-inflammatory | Inhibition of COX and LOX | Reduced markers of inflammation in models |
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-butyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
2.1 Substituent Analysis and Pharmacological Implications
The substituents at positions 2, 4, and 6 of the pyridazinone ring significantly influence biological activity. Key comparisons include:
- Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone): A clinically used analgesic/anti-inflammatory agent. The target compound replaces the 5-morpholino and 4-ethoxy groups in emorfazone with a 4-butyl and 2-(2-morpholinoethyl) chain.
- SEP-352 (CAS 33048-40-7; 4-propoxy analog): Structurally analogous to the target compound but features a 4-propoxy group instead of 4-butyl. SEP-352 has an intraperitoneal LD50 of 220 mg/kg in mice, indicating moderate toxicity.
- Compound 21 (6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone): Exhibits anti-inflammatory activity comparable to indomethacin. The 6-phenyl group in the target compound mirrors this substitution, suggesting shared mechanisms, while the morpholinoethyl chain may improve solubility over piperazine derivatives .
- Piaz et al. (1996) Compound (4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone): Notable for potency exceeding emorfazone.
Data Table: Key Comparative Metrics
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Biological Activity | Toxicity (LD50) |
|---|---|---|---|---|
| Target Compound | 4-butyl, 2-(2-morpholinoethyl), 6-phenyl | ~360 (estimated) | Not reported | Not reported |
| Emorfazone | 4-ethoxy, 2-methyl, 5-morpholino | 281.34 | Analgesic/anti-inflammatory | Clinically safe |
| SEP-352 (CAS 33048-40-7) | 4-propoxy, 2-(2-morpholinoethyl), 6-phenyl | 343.90 | Not reported | 220 mg/kg (mice, IP) |
| Piaz et al. (1996) Compound | 4-amino, 2-methyl, 6-phenyl, 5-vinyl | ~245 (estimated) | High antinociceptive potency | Not reported |
| Compound 21 (Gokce et al., 2004) | 6-[4-(2-fluorophenyl)piperazin-1-yl] | ~330 (estimated) | Anti-inflammatory | Not reported |
Biological Activity
3(2H)-Pyridazinone, 4-butyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride (CAS: 6326-97-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C20H28ClN3O2
- Molecular Weight : 349.9 g/mol
- Synonyms : SEP 349, 4-butyl-2-(2-morpholinoethyl)-6-phenylpyridazin-3-one hydrochloride
The compound features a pyridazinone core structure, which is known for its ability to interact with various biological targets.
1. Inhibitory Effects on Enzymes
Research indicates that pyridazinone derivatives exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B). For example, studies have shown that certain pyridazinones can selectively inhibit MAO-B with varying potencies. The significance of this inhibition lies in the role of MAO in the metabolism of neurotransmitters, making these compounds potential candidates for treating neurological disorders such as depression and Parkinson's disease .
| Compound | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
2. Anticancer Activity
Some studies have highlighted the anticancer potential of pyridazinone derivatives, suggesting that they may induce apoptosis in cancer cells. For instance, compounds similar to 3(2H)-Pyridazinone were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .
3. Antimicrobial Properties
The compound has also been assessed for antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses moderate antibacterial properties, which could be beneficial in developing new antimicrobial agents .
Case Studies
-
Case Study on Neuroprotective Effects :
- In a study involving neurodegenerative models, derivatives of pyridazinones demonstrated protective effects against neuronal cell death induced by oxidative stress. The mechanism was attributed to the modulation of antioxidant enzyme activities.
-
Anticancer Efficacy :
- A specific derivative was tested against human breast cancer cells (MCF-7), where it exhibited a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent.
The biological activities of 3(2H)-Pyridazinone derivatives are often linked to their ability to interact with specific biological pathways:
- MAO Inhibition : By inhibiting MAO enzymes, these compounds can increase the levels of neurotransmitters such as serotonin and dopamine in the brain.
- Cell Cycle Arrest : Some studies indicate that pyridazinones can induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the core pharmacological activities of 3(2H)-pyridazinone derivatives, and how are these evaluated experimentally?
- Answer: The compound class exhibits antiplatelet and positive inotropic activities. Antiplatelet effects are assessed via in vitro platelet aggregation assays using agonists like ADP or collagen, while positive inotropic activity is measured in isolated heart models (e.g., Langendorff perfusion) to quantify contractility changes . Structural analogs with a C-6 phenyl group and N-2 alkyl side chains (e.g., morpholinoethyl) show enhanced potency due to improved receptor interactions .
Q. What synthetic strategies are commonly employed for 3(2H)-pyridazinone derivatives?
- Answer: Key methods include:
- Friedel-Crafts alkylation to introduce aryl substituents (e.g., phenyl groups at C-6) .
- Phase-transfer catalysis for N-alkylation using ω-haloalkyl cyanides, followed by conversion to thioamide groups with H₂S .
- Hydrazine-mediated cyclization of mucochloric acid derivatives to form the pyridazinone core .
Q. How does the presence of a morpholinoethyl group at N-2 influence biological activity?
- Answer: The morpholinoethyl moiety enhances solubility and pharmacokinetic properties by introducing hydrogen-bonding sites. It also modulates interactions with targets like phosphodiesterase III (PDE3), critical for inotropic effects .
Advanced Research Questions
Q. How can contradictions in reported positive inotropic potencies among derivatives be resolved?
- Answer: Discrepancies (e.g., weak inotropic activity in some analogs vs. potent derivatives like MCI-154) arise from stereoelectronic effects and substituent positioning. Methodological recommendations :
- Conduct docking studies to compare binding modes with PDE3.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities.
- Evaluate stereospecificity via enantiomer separation (e.g., chiral HPLC) .
Q. What experimental approaches optimize substituent effects for antiplatelet activity?
- Answer: Systematic SAR studies involve:
- Parallel synthesis of analogs with varied N-2 side chains (e.g., alkyl vs. arylalkyl).
- Hydrophilicity-lipophilicity balance (HLB) analysis to correlate logP values with activity.
- In vivo models (e.g., FeCl₃-induced thrombosis in rodents) to validate efficacy .
Q. What are the challenges in synthesizing 4-butyl-2-(2-morpholinoethyl) derivatives, and how are they addressed?
- Answer: Challenges include steric hindrance during N-alkylation and byproduct formation. Solutions :
- Use microwave-assisted synthesis to enhance reaction efficiency.
- Employ protecting groups (e.g., Boc for morpholine) to prevent side reactions.
- Monitor intermediates via HPLC-MS to ensure purity .
Q. How do crystallographic studies (e.g., Hirshfeld surface analysis) inform structural optimization?
- Answer: Crystal structures reveal intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the active conformation. Hirshfeld analysis quantifies contact contributions (e.g., π-π stacking vs. H-bonding), guiding substituent placement for enhanced stability .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?
- Answer: Discrepancies often stem from metabolic instability or poor bioavailability. Recommendations :
- Perform hepatic microsome assays to assess metabolic degradation.
- Use pro-drug strategies (e.g., esterification of carboxylic acid groups) to improve absorption .
Q. What analytical techniques are critical for characterizing this compound class?
- Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
